molecular formula C26H32N6O4 B2932426 5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021045-00-0

5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2932426
CAS RN: 1021045-00-0
M. Wt: 492.58
InChI Key: MEIFZWYRHCYZSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyrazolopyridinone is a fused ring system with multiple nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The pyrazolopyridinone ring could also participate in various reactions, depending on the specific substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. The compound’s solubility would be influenced by the polar methoxyethyl group and the polar nature of the nitrogen-containing rings .

Scientific Research Applications

G Protein-Biased Dopaminergics

A study by Möller et al. (2017) explored the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core, leading to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors. This suggests potential applications in designing novel therapeutics with a focus on G protein-biased partial agonists, which could offer a new approach to antipsychotic treatments Möller et al., 2017.

Microwave-Assisted Amidation

Milosevic et al. (2015) detailed a microwave-assisted method for the direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary amines, producing carboxamides in good yields. This technique underscores the compound's utility in facilitating efficient synthetic pathways, potentially enabling the rapid generation of novel molecules for further pharmacological evaluation Milosevic et al., 2015.

Antimicrobial Activities

Patel et al. (2011) synthesized a series of compounds including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, demonstrating variable and modest antimicrobial activities against tested bacterial and fungal strains. This indicates the potential for developing antimicrobial agents based on modifications of the core structure of compounds like "5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" Patel et al., 2011.

Future Directions

Further studies could be conducted to explore the synthesis, properties, and potential applications of this compound. This could include developing a detailed synthesis strategy, studying the compound’s reactivity, and testing its biological activity .

properties

IUPAC Name

5-(2-methoxyethyl)-7-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O4/c1-36-16-15-29-17-21(24-22(18-29)26(35)32(27-24)20-7-3-2-4-8-20)25(34)31-13-11-28(12-14-31)19-23(33)30-9-5-6-10-30/h2-4,7-8,17-18H,5-6,9-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIFZWYRHCYZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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